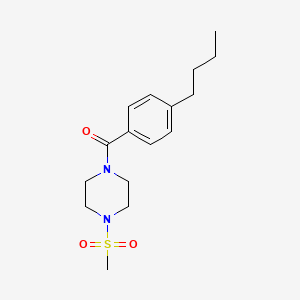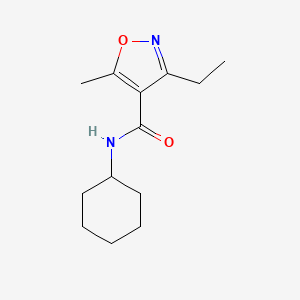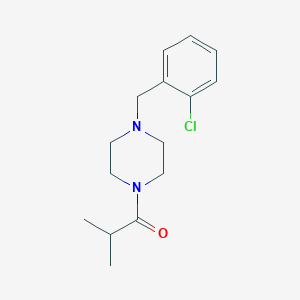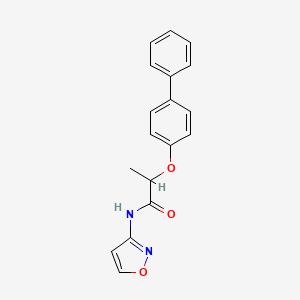
1-(4-butylbenzoyl)-4-(methylsulfonyl)piperazine
Description
Synthesis Analysis
The synthesis of 1-(4-butylbenzoyl)-4-(methylsulfonyl)piperazine derivatives involves complex reactions, including connection reactions of thiadiazol with N-substituted piperazine. Optimal conditions for synthesizing related compounds have been explored, highlighting the importance of solvent choice and reaction temperature for achieving high yields (Wu Qi, 2014).
Molecular Structure Analysis
X-ray diffraction studies of related compounds have provided detailed insights into their molecular structures, revealing crystallization patterns and intermolecular interactions. For instance, the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through single crystal XRD data has confirmed its molecular geometry and intermolecular interactions (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The reactivity of this compound derivatives has been explored in various chemical contexts. Studies have shown how these compounds participate in hydrogen bonding and other interactions, impacting their stability and reactivity. The synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, for example, demonstrates the nuanced approach needed to achieve desired chemical properties through nucleophilic substitution reactions (S. Naveen et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, have been examined to understand their behavior in various environments. The crystalline structure analysis provides insight into the solid-state properties and the potential for forming diverse crystalline assemblies (Chayanna Harish Chinthal et al., 2021).
Chemical Properties Analysis
Investigations into the chemical properties of this compound derivatives have revealed their reactivity towards various reagents and conditions, illustrating their potential in synthetic chemistry. The copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates, leading to the synthesis of bioactive 1,3-oxazines, highlights the versatility of these compounds in chemical synthesis (W. Dong et al., 2021).
properties
IUPAC Name |
(4-butylphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-4-5-14-6-8-15(9-7-14)16(19)17-10-12-18(13-11-17)22(2,20)21/h6-9H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGFYGPJAZLQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431387.png)

![4-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4431397.png)
![1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4431412.png)
![methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4431419.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4431422.png)



![1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine](/img/structure/B4431453.png)
![methyl 2-[(1-adamantylacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431468.png)
![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431472.png)

![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4431485.png)